molecular formula C22H29N5O2 B2685601 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1797658-28-6

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2685601
CAS No.: 1797658-28-6
M. Wt: 395.507
InChI Key: KEARCZZRHMGRQQ-UHFFFAOYSA-N
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Description

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one, also known as MPDPH, is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

Research has been conducted on the synthesis and structure-activity relationship of pyridazinone derivatives, leading to the identification of compounds with significant efficacy in biological models. For instance, a study by Ting et al. (2011) identified a β-1,3-glucan synthase inhibitor with notable efficacy in a mouse model of Candida glabrata infection, highlighting the potential of pyridazinone derivatives in antifungal therapy (Ting et al., 2011).

Antimicrobial Activities

Derivatives of the compound have been synthesized and assessed for their antimicrobial activities. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities against various microorganisms, suggesting the potential of such compounds in addressing bacterial and fungal infections (Bektaş et al., 2007).

Antinociceptive Activity

Gokçe et al. (2001) synthesized a series of 3-pyridazinone derivatives and evaluated them for antinociceptive activity. The study found that certain compounds exhibited more significant activity than aspirin in antinociceptive tests, indicating their potential in pain management (Gokçe et al., 2001).

Antioxidant and Cytotoxic Agents

A study by Mistry et al. (2016) synthesized a new series of berberine derivatives and evaluated them for in vitro antioxidant activity and cancer cell inhibitory potential. The study highlighted the importance of specific substituents in enhancing the compounds' free radical scavenging and cytotoxic activities, suggesting a path for developing potential therapeutic agents (Mistry et al., 2016).

Synthesis of Novel Compounds for Biological Applications

Research has also focused on the synthesis of novel compounds containing the morpholine or piperazine moiety for various biological applications. For example, a study by Bhat et al. (2018) developed dihydropyrimidinone derivatives with potential biological activities through an efficient and simple method, demonstrating the versatility of these compounds in medicinal chemistry (Bhat et al., 2018).

Properties

IUPAC Name

1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEARCZZRHMGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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